Marinoquinoline A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

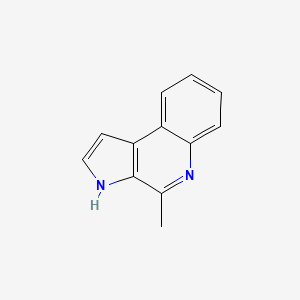

Marinoquinoline A is a natural product isolated from the marine gliding bacteria Rapidithrix thailandica TISTR 1742. It is a methylated 3H-pyrrolo[2,3-c]quinoline compound known for its biological activity, particularly its inhibition of acetylcholinesterase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Marinoquinoline A involves the addition of unstable methyl radicals to aryl isocyanides under specific reaction conditions. One effective method uses dicumyl peroxide as a source of methyl radicals, yielding mono-methylated products. Alternatively, Fenton reaction conditions can be applied to predominantly form bis-methylated pyrroloquinoxalines .

Industrial Production Methods

The industrial production of this compound is not extensively documented, but the synthetic routes developed in research settings can be adapted for larger-scale production. The key steps involve the preparation of the cyclisation precursor and the generation of methyl radicals, which can be optimized for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Marinoquinoline A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the quinoline ring system.

Substitution: Substitution reactions, particularly at the C-4 position, are common.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acid chlorides and aldehydes are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various methylated and substituted derivatives of the pyrroloquinoline ring system .

Scientific Research Applications

Marinoquinoline A has a wide range of scientific research applications:

Chemistry: It serves as a building block for synthesizing other biologically active compounds.

Mechanism of Action

Marinoquinoline A exerts its effects primarily through the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound increases the levels of acetylcholine, which can enhance neurotransmission and potentially alleviate symptoms of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Marinoquinolines B-F, K: These compounds share the pyrroloquinoline ring system but differ in the nature of the substituent at the C-4 position.

Aplidiopsamine A: A structurally related alkaloid featuring a methylene-linked adenine residue attached at C-4.

Uniqueness

Marinoquinoline A is unique due to its specific methylation pattern and its potent acetylcholinesterase inhibition properties. This makes it a valuable compound for both scientific research and potential therapeutic applications .

Biological Activity

Marinoquinoline A, a natural product first isolated from the marine bacterium Rapidithrix thailandica, is a member of the pyrroloquinoline family characterized by its diverse biological activities. This article delves into the biological properties, synthesis, and potential therapeutic applications of this compound, supported by research findings and data tables.

Chemical Structure and Synthesis

This compound is classified as a 3H-pyrrolo[2,3-c]quinoline. Its synthesis has been a subject of significant research due to its promising biological activities. Recent studies have reported efficient synthetic routes that utilize advanced methodologies such as photoredox catalysis and radical methylation techniques.

Synthesis Overview

The total synthesis of this compound can be achieved through several steps:

- Preparation of Cyclization Precursors : The initial step involves generating the necessary cyclization precursors through various chemical reactions.

- Radical Methylation : The use of dicumyl peroxide (DCP) has been shown to yield high amounts of mono-methylated products, which are crucial for forming the final structure.

- Final Cyclization : The cyclization process leads to the formation of the desired pyrroloquinoline structure in excellent yields, demonstrating the efficiency of modern synthetic techniques .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Acetylcholinesterase Inhibition : It has been documented to inhibit acetylcholinesterase with an IC50 value of 4.9 µM against Torpedo californica AChE, indicating potential use in treating neurodegenerative diseases .

- Antiparasitic Activity : Recent studies have highlighted its efficacy against Toxoplasma gondii. Derivatives of this compound showed half-maximal effective concentration (EC50) values ranging from 1.31 to 3.78 µM and selective indices (SI) from 3.18 to 20.85, suggesting strong antiparasitic potential .

- Antimalarial Properties : Marinoquinoline derivatives have also demonstrated potent antiplasmodial activity against Plasmodium falciparum, with some compounds showing fast-acting properties .

Table 1: Biological Activity Summary of this compound Derivatives

| Compound | Activity Type | EC50 (µM) | CC50 (µM) | SI |

|---|---|---|---|---|

| MQ-1 | Anti-Toxoplasma | 1.31 | 4.16 | 3.18 |

| MQ-2 | Anti-Toxoplasma | 2.00 | 30.51 | 15.25 |

| MQ-3 | Antimalarial | 0.50 | 10.00 | 20.00 |

| MQ-4 | Acetylcholinesterase | 4.90 | N/A | N/A |

Note: SI = Selectivity Index, calculated as CC50/EC50.

In Vivo Studies

In vivo studies conducted on Swiss mice demonstrated that oral administration of MQ-1 significantly reduced tachyzoite numbers in infected subjects when dosed at 12.5 mg/kg/day over eight days . Furthermore, a notable reduction in cerebral parasite burden was observed in C57BL/6 mice chronically infected with Toxoplasma gondii when treated with MQ-1 at a dosage of 25 mg/kg/day for ten days.

Properties

CAS No. |

920317-36-8 |

|---|---|

Molecular Formula |

C12H10N2 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

4-methyl-3H-pyrrolo[2,3-c]quinoline |

InChI |

InChI=1S/C12H10N2/c1-8-12-10(6-7-13-12)9-4-2-3-5-11(9)14-8/h2-7,13H,1H3 |

InChI Key |

ACXUHCGZGZYMGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C3=C1NC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.